1,3-DIbromo-5-methoxy-2,4-dinitrobenzene
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Overview
Description
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is an organic compound with the molecular formula C7H4Br2N2O5 It is a derivative of benzene, substituted with two bromine atoms, one methoxy group, and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to introduce nitro groups. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron or aluminum bromide.
Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene can undergo several types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can participate in further substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin and hydrochloric acid.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reagents like tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products
Reduction: Conversion of nitro groups to amines.
Nucleophilic Substitution: Replacement of bromine atoms with nucleophiles to form various substituted derivatives.
Scientific Research Applications
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-methoxy-2,4-dinitrobenzene involves its ability to participate in electrophilic and nucleophilic reactions. The nitro groups are strong electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Used as a disinfectant and bleaching agent.
1,4-Dibromo-2,5-dimethylbenzene: Used in organic synthesis for the preparation of more complex molecules.
Uniqueness
1,3-Dibromo-5-methoxy-2,4-dinitrobenzene is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,3-dibromo-5-methoxy-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWYJQDTFVMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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